N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
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Overview
Description
N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The quinazoline core is fused with a tetrahydroquinazoline ring, and an ethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine hydrochloride
- N-Ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- 6-Ethyl-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride
Uniqueness
N-Ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine stands out due to its unique quinazoline core structure fused with a tetrahydroquinazoline ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76781-34-5 |
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Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-ethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C14H23N5/c1-2-16-13-11-5-3-4-6-12(11)17-14(18-13)19-9-7-15-8-10-19/h15H,2-10H2,1H3,(H,16,17,18) |
InChI Key |
NRLIFPJAHMNNMW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC2=C1CCCC2)N3CCNCC3 |
Origin of Product |
United States |
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